O-{4-[(4-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate
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Overview
Description
N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a diethylcarbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylamine and 4-hydroxybenzamide as the primary starting materials.
Formation of Intermediate: 4-bromophenylamine is reacted with diethylcarbamothioyl chloride in the presence of a base such as triethylamine to form the intermediate N-(4-bromophenyl)-N,N-diethylcarbamothioamide.
Coupling Reaction: The intermediate is then coupled with 4-hydroxybenzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE may involve optimized reaction conditions, such as:
Solvent Selection: Using solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.
Temperature Control: Maintaining specific temperature ranges to ensure optimal reaction rates and yields.
Purification Techniques: Employing methods like recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-4-HYDROXYBENZAMIDE: Lacks the diethylcarbamothioyl group, resulting in different chemical properties and biological activities.
N-(4-CHLOROPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
N-(4-BROMOPHENYL)-4-[(DIETHYLCARBAMOTHIOYL)OXY]BENZAMIDE is unique due to the presence of both the bromophenyl and diethylcarbamothioyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19BrN2O2S |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C18H19BrN2O2S/c1-3-21(4-2)18(24)23-16-11-5-13(6-12-16)17(22)20-15-9-7-14(19)8-10-15/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
ZFOGDNUBMRFSIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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